3-chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide

Description

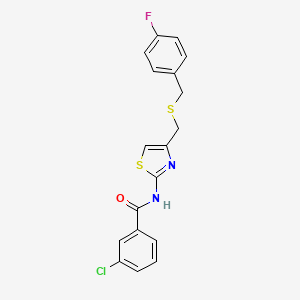

This compound features a benzamide core substituted with a 3-chloro group and a thiazole ring modified by a ((4-fluorobenzyl)thio)methyl moiety.

Properties

IUPAC Name |

3-chloro-N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2OS2/c19-14-3-1-2-13(8-14)17(23)22-18-21-16(11-25-18)10-24-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYVNKBLAOKNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other thiazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. Therefore, it’s possible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.

Biological Activity

3-Chloro-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound) typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Key Characterization Data:

| Characterization Method | Observed Data |

|---|---|

| IR (KBr) | 3130 cm⁻¹ (N-H), 3045 cm⁻¹ (C-H aromatic), 1554 cm⁻¹ (C=N) |

| 1H-NMR | δ ppm: 2.55 (s, 3H, CH₃), multiple peaks indicative of aromatic protons |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight |

Antibacterial Activity

Research has demonstrated that compounds with thiazole structures exhibit notable antibacterial properties. For instance, related thiazole derivatives have shown activity against Staphylococcus aureus and Chromobacterium violaceum , suggesting that the thiazole moiety contributes significantly to antibacterial efficacy .

Case Study:

In a study involving various thiazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus , indicating a promising antibacterial profile .

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. Compounds similar to this compound) have been tested against various viruses, including those responsible for influenza and hepatitis C. The presence of halogen substituents like chlorine and fluorine is believed to enhance their bioactivity.

Notable Findings:

In vitro studies showed that certain thiazole derivatives inhibited viral replication with IC50 values ranging from 1.5 to 10 µM against hepatitis C virus .

Anticancer Activity

The anticancer properties of thiazole derivatives have garnered attention in recent years. Studies indicate that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Research Insights:

A derivative similar to our compound demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 5 µM, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications on the Benzamide Core

Key Observations :

Thiazole Ring Modifications

Key Observations :

- Fluorobenzylthio vs.

- Sulfonyl vs. Thioether Groups : Sulfonyl-containing analogs () exhibit stronger electron-withdrawing effects, which might reduce metabolic stability compared to the target’s thioether .

Research Findings and Trends

- Bioactivity Correlations : Analogs with dichloro or trifluoromethyl groups () show anti-inflammatory and enzyme inhibitory activities, suggesting the target compound may share similar pathways .

- Spectral Benchmarking : The target’s ¹H NMR would likely show aromatic protons near δ 7.2–8.5 (similar to ’s fluorobenzamides), with distinct shifts for the thioether methylene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.